N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide
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Description
The compound “N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide” is an organic compound . It is classified as a benzene derivative and a heterocyclic compound . Although the exact compound is not particularly important, many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis involved several steps including bromination, fusion with heteroaryl halides, and deprotection .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For instance, the compound N,N-Dimethylpentylone has a molecular formula of C14H19NO3 and a molecular weight of 249.3056 g/mol . The InChI Key is PQTJKFUXRBKONZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . The reaction involved several steps including bromination, fusion with heteroaryl halides, and deprotection .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound 1,3-Benzodioxole is a colorless liquid . It has a molecular weight of 207.2689 .Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, novel benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds were found to be competitive inhibitors of cyclooxygenase (COX), an enzyme that plays a crucial role in the biosynthesis of prostaglandins .
Future Directions
Future research could focus on the synthesis of new derivatives of “N-[(2H-1,3-benzodioxol-4-yl)methyl]-N-ethylprop-2-enamide” and their evaluation for potential biological activities. For instance, one of the amuvatinib derivatives was found to be efficacious in tumor cells experiencing glucose starvation . This suggests that similar compounds could have potential antitumor activity for the treatment of glucose-starved tumors .
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-12(15)14(4-2)8-10-6-5-7-11-13(10)17-9-16-11/h3,5-7H,1,4,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTNFBCCIDKJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C2C(=CC=C1)OCO2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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